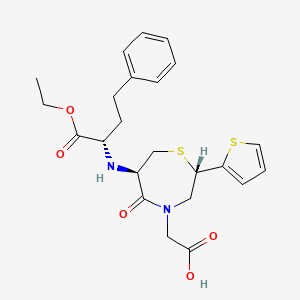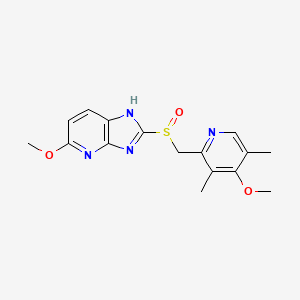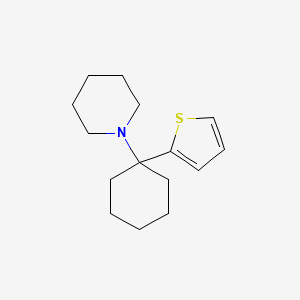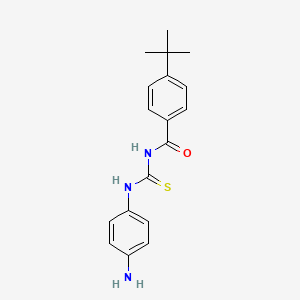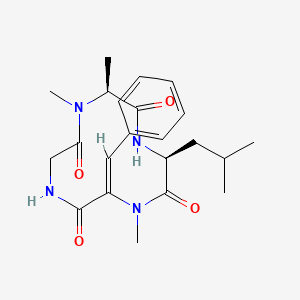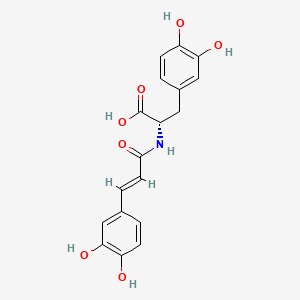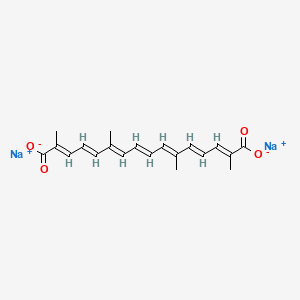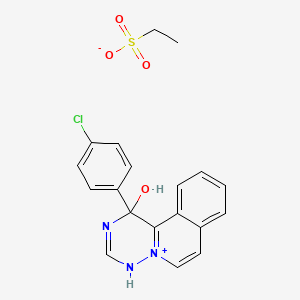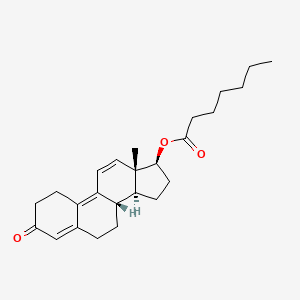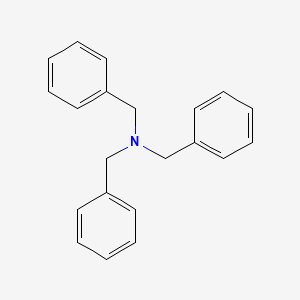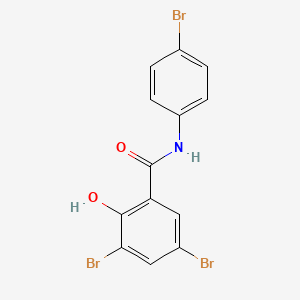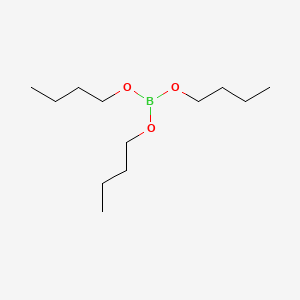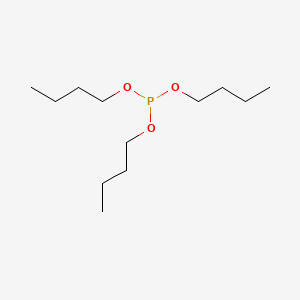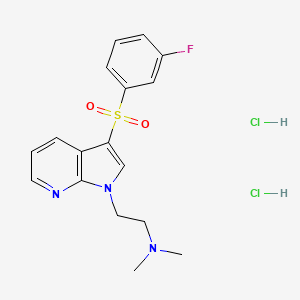
WAY 208466 ジヒドロクロリド
概要
説明
WAY 208466 ジハイドロクロリドは、5-HT6 受容体の強力かつ選択的なアゴニストです。 これは、高い親和性(Ki = 4.8 nM)と、クローン化ヒト 5-HT6 受容体を発現する HeLa 細胞で cAMP 産生を誘導する能力で知られています 。 この化合物は、ラットの研究で皮質 GABA レベルを上昇させ、不安解消効果と抗うつ効果を示すことが示されています 。
科学的研究の応用
WAY 208466 dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the 5-HT6 receptor and its role in various biochemical pathways.
Biology: The compound is used to investigate the effects of 5-HT6 receptor activation on cellular processes, including cAMP production and GABA levels.
Industry: The compound is used in the development of new pharmaceuticals targeting the 5-HT6 receptor.
作用機序
WAY 208466 ジハイドロクロリドは、5-HT6 受容体の完全アゴニストとして作用することでその効果を発揮します。受容体に結合すると、関連する G タンパク質を活性化するコンフォメーション変化が誘導され、cAMP の産生につながります。 cAMP レベルのこの増加は、その後の皮質 GABA レベルの上昇をもたらし、不安解消効果と抗うつ効果に貢献します 。 この化合物の 5-HT6 受容体に対する作用は、気分調節や認知機能に関与するさまざまな分子経路にも影響を与えます 。
類似の化合物との比較
WAY 208466 ジハイドロクロリドは、5-HT6 受容体アゴニストとしての高い選択性と効力により、ユニークです。類似の化合物には、次のものがあります。
WAY 181187: 同様の不安解消効果と抗うつ効果を持つ別の 5-HT6 受容体アゴニスト.
WAY 163909: 同様の研究アプリケーションで使用される選択的 5-HT6 受容体アゴニスト.
WAY 267464: 受容体親和性と生物学的効果が同等な化合物.
これらの化合物は、同様の作用機序を共有していますが、薬物動態特性や研究や治療における特定の用途が異なる場合があります。
準備方法
WAY 208466 ジハイドロクロリドの合成は、ピロロピリジンコア構造の形成から始まるいくつかのステップを伴います。合成経路には、通常、次のステップが含まれます。
ピロロピリジンコアの形成: これは、適切な前駆体を制御された条件下で環化することによって行われます。
フルオロフェニルスルホニル基の導入: このステップは、ピロロピリジンコアをフルオロフェニルスルホニルクロリド試薬でスルホン化することによって行われます。
WAY 208466 ジハイドロクロリドの工業的生産方法は広く文書化されていませんが、収率と純度を高くするために上記の合成ステップを最適化する必要がある可能性があります。
化学反応の分析
WAY 208466 ジハイドロクロリドは、いくつかの種類の化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されてスルホキシドまたはスルホンを形成できます。
還元: 還元反応は、スルホニル基を修飾するために使用できます。
置換: 求核置換反応は、ピロロピリジンコアにさまざまな官能基を導入するために使用できます。
これらの反応で一般的に使用される試薬には、過酸化水素などの酸化剤、水素化リチウムアルミニウムなどの還元剤、ジメチルアミンなどの求核剤などがあります。これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学研究への応用
WAY 208466 ジハイドロクロリドは、幅広い科学研究への応用があります。
化学: これは、5-HT6 受容体とそのさまざまな生化学経路における役割を研究するためのツール化合物として使用されます。
生物学: この化合物は、cAMP 産生や GABA レベルなど、細胞プロセスに対する 5-HT6 受容体活性化の影響を調査するために使用されます。
医学: WAY 208466 ジハイドロクロリドは、不安解消効果と抗うつ効果があるため、不安、うつ病、強迫性障害の治療に潜在的な治療的用途があります.
産業: この化合物は、5-HT6 受容体を標的とする新しい医薬品の開発に使用されます。
類似化合物との比較
WAY 208466 dihydrochloride is unique due to its high selectivity and potency as a 5-HT6 receptor agonist. Similar compounds include:
WAY 181187: Another 5-HT6 receptor agonist with similar anxiolytic and antidepressant effects.
WAY 163909: A selective 5-HT6 receptor agonist used in similar research applications.
WAY 267464: A compound with comparable receptor affinity and biological effects.
These compounds share similar mechanisms of action but may differ in their pharmacokinetic properties and specific applications in research and therapy.
特性
IUPAC Name |
2-[3-(3-fluorophenyl)sulfonylpyrrolo[2,3-b]pyridin-1-yl]-N,N-dimethylethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2S.2ClH/c1-20(2)9-10-21-12-16(15-7-4-8-19-17(15)21)24(22,23)14-6-3-5-13(18)11-14;;/h3-8,11-12H,9-10H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOHMLBVCLITHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=C(C2=C1N=CC=C2)S(=O)(=O)C3=CC=CC(=C3)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207064-61-6 | |
| Record name | WAY-208466 dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207064616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | WAY-208466 DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ID7Y1EE12 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
